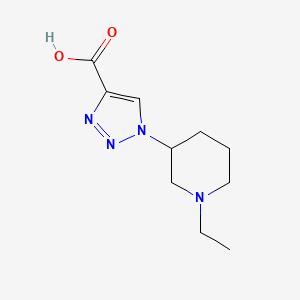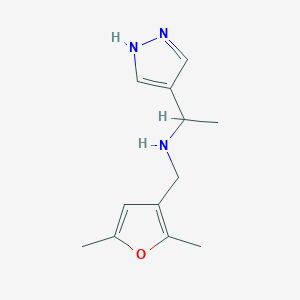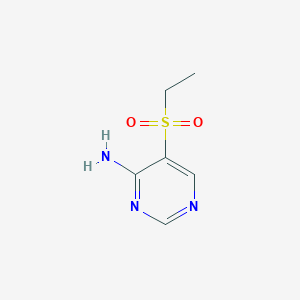
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrrole ring substituted with bromine atoms and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile typically involves the bromination of a pyrrole derivative followed by the introduction of a nitrile group. One common method involves the reaction of a pyrrole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the dibromo derivative. This intermediate is then reacted with a nitrile source, such as acetonitrile, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrole ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms of the pyrrole ring.
科学的研究の応用
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-indene-1-ylidene)malononitrile
- 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)propionitrile
Uniqueness
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of both bromine atoms and a nitrile group
特性
分子式 |
C6H4Br2N2O |
|---|---|
分子量 |
279.92 g/mol |
IUPAC名 |
2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-3-10(2-1-9)6(11)5(4)8/h2-3H2 |
InChIキー |
AYFQURASPWKKNU-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)N1CC#N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)

![5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11787900.png)

![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)

![(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787924.png)
![2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine](/img/structure/B11787927.png)
![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
